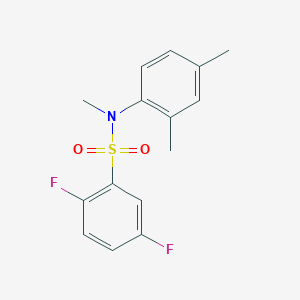![molecular formula C17H14ClFN2O2 B7646481 N-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methyl]-3-fluoro-4-methoxyaniline](/img/structure/B7646481.png)
N-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methyl]-3-fluoro-4-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methyl]-3-fluoro-4-methoxyaniline is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is commonly referred to as "compound X" for the purpose of
作用機序
Compound X has been found to inhibit the proliferation of cancer cells by inducing apoptosis, or programmed cell death, through the activation of caspase-3 and caspase-9. It has also been shown to inhibit the expression of various proteins involved in the cell cycle, such as cyclin D1 and CDK4, leading to cell cycle arrest. In addition, it has been found to inhibit the activity of several enzymes involved in the biosynthesis of neurotransmitters, such as acetylcholinesterase and monoamine oxidase, leading to increased levels of neurotransmitters in the brain.
Biochemical and Physiological Effects:
Compound X has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that it can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of various enzymes involved in neurotransmitter biosynthesis. In vivo studies have shown that it can reduce tumor growth and metastasis in animal models of cancer, improve cognitive function in animal models of Alzheimer's disease, and reduce symptoms of depression in animal models of depression.
実験室実験の利点と制限
Compound X has several advantages for use in lab experiments, including its high purity, stability, and reproducibility. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations may limit its use in certain experiments.
将来の方向性
There are several future directions for research on compound X, including:
1. Further investigation of its mechanism of action and biochemical and physiological effects.
2. Optimization of its synthesis method to improve yield and purity.
3. Evaluation of its pharmacokinetics and pharmacodynamics in animal models.
4. Development of novel drug delivery systems for improved bioavailability and targeting.
5. Evaluation of its potential as a diagnostic or therapeutic agent for various diseases.
6. Investigation of its potential as a tool for studying the role of neurotransmitters in various physiological processes.
7. Development of analogs with improved potency and selectivity for specific targets.
In conclusion, compound X is a promising chemical compound with potential applications in various scientific fields. Its synthesis method has been optimized to produce high yields of pure compound, and its mechanism of action and biochemical and physiological effects have been extensively studied. Future research on this compound may lead to the development of novel diagnostic and therapeutic agents for various diseases.
合成法
Compound X can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with 2-amino-5-chlorobenzophenone to form an intermediate product, which is subsequently reacted with 3-fluoro-4-methoxyaniline and potassium carbonate to yield the final product. This synthesis method has been optimized to produce high yields of pure compound X.
科学的研究の応用
Compound X has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been found to exhibit promising anticancer activity against several cancer cell lines, including breast, lung, and colon cancer. In pharmacology, it has been investigated for its potential as a novel drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression. In biochemistry, it has been studied for its mechanism of action and biochemical and physiological effects.
特性
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methyl]-3-fluoro-4-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O2/c1-22-15-7-6-13(8-14(15)19)20-10-17-21-9-16(23-17)11-2-4-12(18)5-3-11/h2-9,20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJSHKKXZFDLJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=NC=C(O2)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B7646400.png)
![2-[[1-(Difluoromethyl)benzimidazol-2-yl]methyl]-6-phenylpyridazin-3-one](/img/structure/B7646404.png)

![N-[2-[4-(phenylsulfamoyl)phenyl]ethyl]acetamide](/img/structure/B7646412.png)
![3-cyano-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B7646422.png)
![N-[4-(2-anilino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7646431.png)

![N-[[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(methylsulfonylmethyl)aniline](/img/structure/B7646437.png)

![1-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-6-oxopyridazine-3-carboxamide](/img/structure/B7646465.png)

![2-(methoxymethyl)-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7646487.png)
![(6-Cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-morpholin-4-ylmethanone](/img/structure/B7646488.png)
![4-chloro-N-[(2-fluorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B7646496.png)